(r)-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2h-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one
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Overview
Description
®-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2h-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloromethyl group, a fluoro-substituted phenyl ring, and an oxazolidinone core.
Preparation Methods
The synthesis of ®-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2h-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the oxazolidinone core, followed by the introduction of the chloromethyl and fluoro-substituted phenyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2h-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its molecular targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2h-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl group may form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the fluoro-substituted phenyl ring may enhance binding affinity through hydrophobic interactions. The oxazolidinone core may contribute to the overall stability and bioactivity of the compound.
Comparison with Similar Compounds
Similar compounds to ®-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2h-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one include:
®-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2h-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Other oxazolidinones: Compounds with the oxazolidinone core but different substituents.
Fluoro-substituted phenyl compounds: Compounds with a fluoro-substituted phenyl ring but different cores
Properties
Molecular Formula |
C17H14ClFN6O2 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
(5R)-5-(chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H14ClFN6O2/c1-24-22-16(21-23-24)15-5-2-10(8-20-15)13-4-3-11(6-14(13)19)25-9-12(7-18)27-17(25)26/h2-6,8,12H,7,9H2,1H3/t12-/m0/s1 |
InChI Key |
XBEWJWSQISOVRV-LBPRGKRZSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CCl)F |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CCl)F |
Origin of Product |
United States |
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